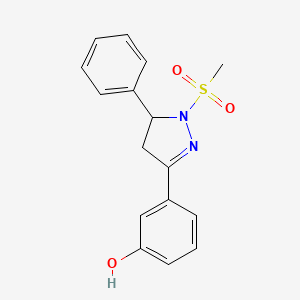
6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide, more commonly known as OXO-PPH, is a synthetic compound that has been studied for its potential applications in scientific research. OXO-PPH has been found to have a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Scientific Research Applications
OXO-PPH has been used in a variety of scientific research applications, including the study of drug metabolism and the development of new drugs. It has also been used to investigate the effects of drugs on the central nervous system, to study the effects of oxidative stress on cells, and to study the mechanisms of action of certain drugs. In addition, OXO-PPH has been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain drugs.
Mechanism of Action
OXO-PPH acts as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting the activity of MAO, OXO-PPH can increase the levels of these neurotransmitters, leading to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXO-PPH are not fully understood. However, it has been shown to have a variety of effects on the central nervous system, including increased levels of serotonin and dopamine, increased levels of the hormone melatonin, and increased levels of the neurotransmitter acetylcholine. In addition, OXO-PPH has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OXO-PPH in laboratory experiments is that it is relatively easy to synthesize and can be produced in high yields. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, one of the main limitations of using OXO-PPH is that its effects on the central nervous system are not fully understood, and further research is needed to better understand its effects.
Future Directions
There are a number of potential future directions for research on OXO-PPH. These include further investigation into its effects on the central nervous system, its potential applications in drug development, and its potential use as an antioxidant. Additionally, further research could be conducted into the biochemical and physiological effects of OXO-PPH, as well as its potential use in other laboratory experiments.
Synthesis Methods
OXO-PPH is synthesized through a multi-step process, beginning with the reaction of 3-phenylpropyl bromide with sodium hydroxide in a solvent such as ethanol or isopropanol. This reaction yields the intermediate compound 3-phenylpropyl amide, which is then treated with 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxylic acid in the presence of a catalyst such as piperidine. This reaction yields the final product, OXO-PPH, in high yields.
properties
IUPAC Name |
6-oxo-N-(3-phenylpropyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-9-8-13(11-17-14)15(19)16-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGQDGRGLUJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(3-phenylpropyl)-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6418767.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6418776.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6418783.png)
![1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6418801.png)
![ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418809.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide](/img/structure/B6418815.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6418823.png)

![N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B6418832.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6418838.png)
![4-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418840.png)
![4-(3,4-dichlorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418860.png)
![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6418867.png)
